Acetone azine
Overview
Description
Acetone azine, also known as this compound, is an organic compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.1729 g/mol . This compound is characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with a carbonyl compound. It is commonly used in various chemical reactions and has applications in different scientific fields.
Scientific Research Applications
Acetone azine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
Acetone azine, also known as Ketazine or 2-Propanone, (1-methylethylidene)hydrazone, is a simple ketazine . It’s primarily used as an intermediate in some hydrazine manufacturing processes . The primary targets of this compound are therefore the reactants in these processes, such as acetone and hydrazine .
Mode of Action
This compound can be prepared from acetone and hydrazine . The reaction is as follows:
2(CH3)2CO+N2H4→2H2O+[(CH3)2C=N]22(CH_3)_2CO + N_2H_4 \rightarrow 2H_2O + [(CH_3)_2C=N]_2 2(CH3)2CO+N2H4→2H2O+[(CH3)2C=N]2
It can also be produced from acetone, ammonia, and hydrogen peroxide . The first step is the formation of acetone imine, which is then oxidized by hydrogen peroxide to give 3,3-dimethyloxaziridine. This reacts with a further molecule of ammonia to produce acetone hydrazone. The hydrazone then condenses with a further molecule of acetone to produce the azine .
Biochemical Pathways
The biochemical pathways involved in the formation of this compound are primarily related to the synthesis of hydrazine . The compound plays a crucial role in these pathways as an intermediate .
Result of Action
The primary result of this compound’s action is the production of hydrazine . Hydrazine can be produced through acid-catalysed hydrolysis of this compound . The reaction is as follows:
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetone azine can be synthesized through the reaction of acetone with hydrazine. The reaction typically involves mixing equimolar amounts of acetone and hydrazine in the presence of an acid catalyst. The reaction proceeds at room temperature and yields the desired hydrazone product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetone azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydrazone group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Comparison with Similar Compounds
Similar Compounds
Acetone hydrazone: Similar in structure but lacks the (1-methylethylidene) group.
Dimethyl ketazine: Another hydrazone derivative with different substituents.
Acetone ketazine: Similar in structure but with different functional groups.
Uniqueness
Acetone azine is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(propan-2-ylideneamino)propan-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-5(2)7-8-6(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLUPZGCTVGDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060845 | |
Record name | Acetazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-70-3 | |
Record name | 2-Propanone 2-(1-methylethylidene)hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetone azine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetone azine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, 2-(1-methylethylidene)hydrazone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetone azine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q18Y7G3ZPB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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